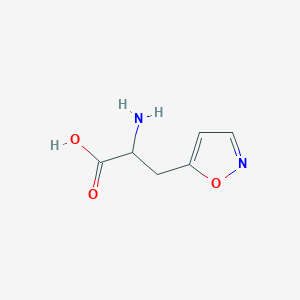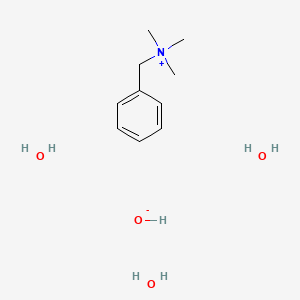
Methyl N-pyridin-2-ylacetimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-pyridin-2-ylacetimidate is an organic compound that belongs to the class of imidates It is characterized by the presence of a pyridine ring attached to an imidate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl N-pyridin-2-ylacetimidate can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with methylamine in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired imidate product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For instance, a continuous flow setup using a packed column with a suitable catalyst can efficiently produce the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Methyl N-pyridin-2-ylacetimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: The imidate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the imidate group under basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl N-pyridin-2-ylacetimidate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Mecanismo De Acción
The mechanism of action of methyl N-pyridin-2-ylacetimidate involves its interaction with specific molecular targets. The imidate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparación Con Compuestos Similares
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but have an amide group instead of an imidate group.
2-Pyridones: These compounds have a similar pyridine ring structure but differ in their functional groups.
Uniqueness: Methyl N-pyridin-2-ylacetimidate is unique due to its imidate group, which imparts distinct reactivity compared to amides and pyridones. This unique reactivity makes it a valuable intermediate in organic synthesis and a useful tool in chemical biology .
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
methyl (1E)-N-pyridin-2-ylethanimidate |
InChI |
InChI=1S/C8H10N2O/c1-7(11-2)10-8-5-3-4-6-9-8/h3-6H,1-2H3/b10-7+ |
Clave InChI |
YBJQRLPMLCJREW-JXMROGBWSA-N |
SMILES isomérico |
C/C(=N\C1=CC=CC=N1)/OC |
SMILES canónico |
CC(=NC1=CC=CC=N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)
![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)








